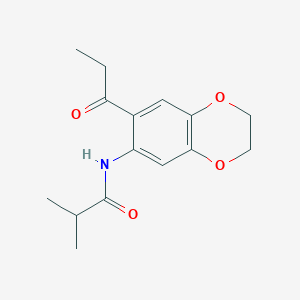
2-methyl-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide, also known as MPDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. This compound has been found to have stimulant effects on the central nervous system and has been used for research purposes.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Some derivatives of propanamide have shown significant antimicrobial and antifungal activities. For instance, novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives exhibited high antibacterial and anticandidal effects against specific strains such as Escherichia coli, Shigella boydii, C. parapsilosis, and C. glabrata. These compounds were also tested for cytotoxicity against various human leukemia and fibroblast cell lines, revealing selective cytotoxic profiles (Dawbaa et al., 2021).
Anticonvulsant Activity
Research into the design, synthesis, and evaluation of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides has led to the identification of potential anticonvulsant agents. These compounds exhibited broad spectra of activity across preclinical seizure models, with some demonstrating favorable safety profiles compared to model antiepileptic drugs (Kamiński et al., 2016).
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, demonstrating significant efficacy against various cancer cell lines. This indicates the potential of propanamide derivatives as antitumor agents, highlighting their ability to inhibit the growth of cancer cells through mechanisms possibly involving interactions with cellular targets (Al-Suwaidan et al., 2016).
Propriétés
IUPAC Name |
2-methyl-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-4-12(17)10-7-13-14(20-6-5-19-13)8-11(10)16-15(18)9(2)3/h7-9H,4-6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPVSPLEIDYZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1NC(=O)C(C)C)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5599492.png)
![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5599506.png)
![N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5599514.png)
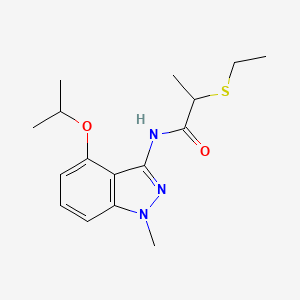
![N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5599523.png)
![4-chloro-N'-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B5599530.png)
![ethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5599534.png)
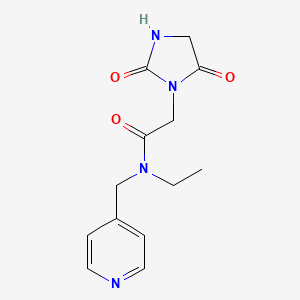
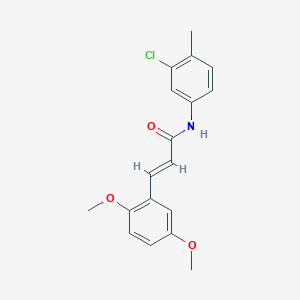
![3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5599557.png)
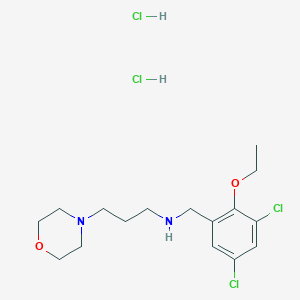
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)
![4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5599591.png)
